BenchChemオンラインストアへようこそ!

2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Muscarinic M3 receptor antagonist Structure-activity relationship (SAR) Spirocyclic scaffold optimization

CAS 143806-82-0 is a differentiated N2-benzyl, N8-H spirocyclic diketopiperazine intermediate essential for constructing diazaspiro[5.5]undecane-based dual muscarinic M3 receptor antagonists and β2-adrenoceptor agonists. The monobenzylated N2,N8-differentiated lactam arrangement enables regioselective introduction of pharmacophoric elements required for the dual mechanism of action. This scaffold is explicitly required in Novartis AG patent family WO2011/076747 and US 8,530,648. Substitution with alternate regioisomeric scaffolds invalidates disclosed synthetic routes.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 143806-82-0
Cat. No. B185919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
CAS143806-82-0
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)NC1
InChIInChI=1S/C16H20N2O2/c19-14-16(8-4-10-17-14)9-5-11-18(15(16)20)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19)
InChIKeyDAEUYKAFIZJHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 143806-82-0) for Muscarinic M3 Antagonist and Beta-Adrenoceptor Agonist Programs


2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 143806-82-0; C16H20N2O2; MW 272.34) is a spirocyclic 2,6-diketopiperazine scaffold compound [1]. As a core structural intermediate, it provides a conformationally constrained framework that is essential for constructing diazaspiro[5.5]undecane-based dual muscarinic M3 receptor antagonists and beta-2 adrenoceptor agonists, a class of compounds with demonstrated utility in pulmonary disorder research [2]. The compound incorporates a benzyl group at the N2 position and retains an unsubstituted lactam NH at N8, making it a versatile synthetic entry point for further functionalization toward biologically active derivatives . This compound is not an end-product pharmaceutical agent but rather a critical building block whose structural integrity directly dictates the stereochemical and pharmacological outcomes of downstream synthesis.

Why Substituting 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione with Other Spiro Scaffolds Compromises M3 Antagonist Selectivity and Synthetic Reproducibility


The diazaspiro[5.5]undecane framework exhibits pronounced structure-activity relationship (SAR) sensitivity at multiple substitution positions, and substitution of this specific 2-benzyl-1,7-dione intermediate with other regioisomeric spiro scaffolds cannot be performed without introducing significant pharmacological and synthetic divergence. Comparative SAR studies on diazaspiro[5.5]undecane-based muscarinic M3 antagonists demonstrate that altering the spiro ring connectivity from the 2,8-diaza configuration to the 2,9-diaza configuration (i.e., CH2 replacing morpholine oxygen or nitrogen repositioning) results in substantially reduced M3 receptor affinity and altered M2 selectivity profiles [1]. Furthermore, variations in N-substitution patterns among in-class analogs such as 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 128244-02-0) or the unsubstituted parent 2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 84296-41-3) produce distinct reactivity and lipophilicity profiles, thereby altering both synthetic compatibility and downstream biological readouts . The specific monobenzylated N2,N8-differentiated lactam-diketopiperazine arrangement of CAS 143806-82-0 is explicitly required as an intermediate in Novartis AG patent family WO2011/076747 and US 8,530,648 for constructing potent dual-action pulmonary agents, and substitution with alternate scaffolds invalidates the disclosed synthetic routes and product claims [2].

Quantitative Differentiation Evidence: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione vs. Closest Spirocyclic Analogs


Structural Determinants of M3 Antagonist Potency: 2,8-Diazaspiro Configuration vs. 2,9-Diazaspiro and Morpholine Analogs

The 2,8-diazaspiro[5.5]undecane scaffold represented by CAS 143806-82-0 is a critical determinant of muscarinic M3 antagonist potency. SAR studies on spirocyclic M3 antagonists revealed that replacing the 2,8-diazaspiro[5.5]undecane system with the corresponding 2,9-diazaspiro[5.5]undecane system (which substitutes a CH2 group in place of the morpholine oxygen or repositions ring nitrogen atoms) conferred much lower M2 and M3 receptor activity [1]. This observation demonstrates that the specific ring connectivity and heteroatom positioning in the 2,8-diazaspiro core are not interchangeable with regioisomeric spiro systems [1].

Muscarinic M3 receptor antagonist Structure-activity relationship (SAR) Spirocyclic scaffold optimization

Patent-Documented Synthetic Utility: Exclusive Intermediate for Novartis Dual-Action Pulmonary Agents

US Patent 8,530,648 (Novartis AG) explicitly defines 2-benzyl-substituted diazaspiro[5.5]undecane intermediates as essential for synthesizing compounds of formula (I) that act as dual muscarinic receptor antagonists and beta-adrenoceptor agonists [1]. Within this patent family, 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 143806-82-0) serves as a key precursor for introducing the requisite N2-benzyl substitution while preserving the N8 position for subsequent functionalization with pharmacophoric moieties [1]. The synthetic route disclosed in WO2011/076747 and US 8,530,648 relies on the differentiated N2/N8 lactam reactivity conferred by this specific monobenzylated diketopiperazine structure [2].

Dual M3 antagonist / β2 agonist Pulmonary disorder therapeutics Patent-protected intermediates

Receptor Subtype Selectivity Profile: M3 vs. M2 Antagonist Differentiation in Spirocyclic Series

Diazaspiro[5.5]undecane derivatives have been characterized as exhibiting selective muscarinic M3 receptor antagonism with measurable differentiation from M2 receptor activity, a selectivity profile that is clinically relevant for reducing cardiovascular side effects associated with non-selective muscarinic blockade [1]. Of the five muscarinic receptor subtypes, M1, M2, and M3 are known to exert physiological effects on human lung tissue, and selective targeting of M3 over M2 is a key design criterion for inhaled bronchodilator agents [1]. The spirocyclic diazaspiro[5.5]undecane framework, of which CAS 143806-82-0 is the core synthetic intermediate, provides a conformational constraint that enables this M3-preferring pharmacological profile [2].

M3/M2 muscarinic receptor selectivity Anticholinergic side-effect mitigation Spirocyclic antagonist optimization

Physicochemical Differentiation: Calculated vs. Measured Density and Boiling Point for Purification and Formulation Planning

CAS 143806-82-0 has reported physicochemical parameters including calculated density of 1.2 g/cm³ and boiling point of 555.5°C at 760 mmHg, with a flash point of 289.8°C and refractive index of 1.597 . These values differentiate the compound from the corresponding unsubstituted parent scaffold 2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 84296-41-3), which has a significantly lower molecular weight (182.22 vs. 272.34 g/mol) , and from the fully reduced analog 2-benzyl-2,8-diazaspiro[5.5]undecane (CAS 401648-35-9), which lacks the 1,7-dione carbonyls and has a boiling point of 357.7°C at 760 mmHg and density of 1.05 g/cm³ [1].

Physicochemical characterization Chromatographic purification Thermal stability

Storage and Stability Parameters: Critical Handling Information for Long-Term Research Use

According to supplier technical datasheets, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 143806-82-0) is recommended for long-term storage in a cool, dry place . The compound is explicitly designated for research use only and is not intended for therapeutic or veterinary applications . For procurement of related analogs, differential storage requirements exist: the dihydrochloride salt form of the reduced analog 2-benzyl-2,8-diazaspiro[5.5]undecane (CAS 401648-35-9 dihydrochloride) is recommended for storage at room temperature in sealed packaging [1].

Compound stability Storage conditions Research-grade procurement

Recommended Research and Industrial Applications for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 143806-82-0)


Synthesis of Dual M3 Muscarinic Antagonist / β2 Adrenoceptor Agonist Compounds for Pulmonary Disorder Research

CAS 143806-82-0 serves as a critical intermediate in synthetic routes disclosed in WO2011/076747 and US 8,530,648 for preparing diazaspiro[5.5]undecane derivatives that function as dual muscarinic M3 receptor antagonists and beta-2 adrenoceptor agonists [1]. The differentiated N2-benzyl and N8-H lactam functionality of this compound enables regioselective introduction of pharmacophoric elements required for the dual mechanism of action. Research groups pursuing inhaled bronchodilator programs with combined anticholinergic and β2-agonist activity should procure this specific CAS number to ensure synthetic compatibility with published patent-protected routes .

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies for M3-Selective Muscarinic Antagonists

For medicinal chemistry teams investigating muscarinic receptor subtype selectivity, CAS 143806-82-0 provides a validated entry point to the 2,8-diazaspiro[5.5]undecane scaffold class, which has demonstrated preferential M3 over M2 receptor antagonism in pulmonary tissue models [1]. SAR evidence confirms that the 2,8-diazaspiro connectivity is essential for M3 potency, as the 2,9-diazaspiro regioisomer exhibits markedly reduced M2 and M3 activity [2]. Procurement of this compound enables systematic exploration of N8-substituent effects on receptor selectivity and functional antagonism.

Reference Standard for Analytical Method Development and Physicochemical Characterization of Spirocyclic Diketopiperazines

With well-defined physicochemical parameters including density (1.2 g/cm³), boiling point (555.5°C at 760 mmHg), and refractive index (1.597) [1], CAS 143806-82-0 can serve as a reference standard for developing HPLC, LC-MS, and NMR analytical methods for spirocyclic diketopiperazine-containing compounds. The significant differences in boiling point (+197.8°C) and density (+0.15 g/cm³) compared to the reduced analog CAS 401648-35-9 make this compound useful for chromatographic method validation and retention time benchmarking in medicinal chemistry workflows.

Preparation of N8-Functionalized Diazaspiro[5.5]undecane Derivatives via Lactam Alkylation or Acylation

The N8 unsubstituted lactam NH in CAS 143806-82-0 provides a reactive handle for further functionalization via alkylation, acylation, or sulfonylation chemistry, enabling access to diverse libraries of N8-substituted 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione derivatives. The presence of the 1,7-dione lactam carbonyls distinguishes this intermediate from the fully reduced analog CAS 401648-35-9, which lacks these reactive carbonyl groups [1], and from the unsubstituted parent CAS 84296-41-3, which presents two equivalent NH sites that preclude regioselective monofunctionalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.